3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
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Overview
Description
C3-thiacarbocyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzothiazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of benzothiazoles, a cyanine dye and a benzothiazolium ion.
Scientific Research Applications
Quantum-Chemical Calculations and Absorption Band Shifts
Research involving the structure and formation energy of dyes related to 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium has been conducted. This includes quantum-chemical calculations for monomers, dimers, and tetramers of similar dyes, revealing their ability to form π-stacking dimers and various tetramer configurations. Such studies provide insights into spectral shifts in dimers and tetramers, crucial for understanding their photophysical properties (Avakyan, Shapiro, & Alfimov, 2014).
Diels-Alder Reactions
The compound has been used in inverse type Diels-Alder reactions as a highly reactive 1-aza-1,3-butadiene. These reactions, involving electron-withdrawing groups, lead to cycloadducts with regio- and endo-selectivities, essential for the synthesis of complex organic structures (Sakamoto et al., 1996).
Synthesis and Biological Activities
Derivatives of this compound have been synthesized and evaluated for biological activities, such as anticonvulsant effects. This type of research is significant for developing new pharmaceutical compounds (Kabra, Chopde, & Wadodkar, 2011).
Antimicrobial and Antifungal Activities
Studies on the antimicrobial and antifungal activities of benzothiazole derivatives, including those related to the subject compound, have been conducted. These findings are crucial for developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Properties
Molecular Formula |
C21H21N2S2+ |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI Key |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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